molecular formula C17H16FN5O B2384916 N-(3,4-dimethylphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide CAS No. 1105246-95-4

N-(3,4-dimethylphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2384916
CAS No.: 1105246-95-4
M. Wt: 325.347
InChI Key: MKGDJNDAKHDLMY-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring, a fluorophenyl group, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring:

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorophenylamine is introduced to the triazole ring.

    Attachment of the Dimethylphenyl Group: This can be done through an amide coupling reaction, where the carboxylic acid derivative of the triazole is reacted with a dimethylphenylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3,4-dimethylphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.

    Materials Science: The compound’s stability and reactivity make it suitable for use in the development of new materials, such as polymers and coatings.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.

Mechanism of Action

The mechanism by which N-(3,4-dimethylphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The triazole ring and fluorophenyl group are key features that enable the compound to bind to enzymes or receptors, potentially inhibiting or activating biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethylphenyl)-3-(3-fluorophenyl)-2-propenamide
  • N-(2,4-dimethylphenyl)-3-(3-fluorophenyl)propanamide

Uniqueness

N-(3,4-dimethylphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide is unique due to its triazole ring, which is not present in the similar compounds listed above. This structural difference can lead to distinct chemical reactivity and biological activity, making it a valuable compound for specific research applications.

Properties

CAS No.

1105246-95-4

Molecular Formula

C17H16FN5O

Molecular Weight

325.347

IUPAC Name

N-(3,4-dimethylphenyl)-5-(3-fluoroanilino)-2H-triazole-4-carboxamide

InChI

InChI=1S/C17H16FN5O/c1-10-6-7-14(8-11(10)2)20-17(24)15-16(22-23-21-15)19-13-5-3-4-12(18)9-13/h3-9H,1-2H3,(H,20,24)(H2,19,21,22,23)

InChI Key

MKGDJNDAKHDLMY-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=NNN=C2NC3=CC(=CC=C3)F)C

solubility

not available

Origin of Product

United States

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